molecular formula C21H18N6O2S3 B2486333 4-benzyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392319-27-6

4-benzyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2486333
CAS No.: 392319-27-6
M. Wt: 482.6
InChI Key: DRBSOGIANZOGKX-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18N6O2S3 and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on thiadiazole and benzamide derivatives showcases their significant potential in anticancer applications. Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has demonstrated promising in vitro anticancer activity against various human cancer cell lines, such as melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Compounds from this study exhibited comparable GI50 values to the standard drug Adriamycin, highlighting their potential as effective anticancer agents. The molecular docking and ADMET studies further support their viability as oral cancer treatments due to favorable drug-like properties (Tiwari et al., 2017).

Antifungal Applications

Benzamide derivatives with a thiadiazole moiety have also been investigated for their antifungal properties. The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives demonstrated potential antifungal activities, highlighting the versatility of thiadiazole-benzamide compounds in developing antifungal agents (Narayana et al., 2004).

Nematocidal Activity

A novel approach in the field of agricultural chemistry involves the synthesis of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which exhibited good nematocidal activity against Bursaphelenchus xylophilus. This research presents a promising lead for the development of new nematicides, offering an alternative to current commercial products with improved efficacy and safety profiles (Liu et al., 2022).

Material Science and Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting properties, offering significant potential in material science, particularly in protecting carbon steel in acidic environments. These derivatives show high efficiency and stability as corrosion inhibitors, demonstrating the importance of benzothiazole and thiadiazole compounds in industrial applications (Hu et al., 2016).

Properties

IUPAC Name

4-benzyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S3/c1-13-24-25-19(31-13)22-17(28)12-30-21-27-26-20(32-21)23-18(29)16-9-7-15(8-10-16)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,22,25,28)(H,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBSOGIANZOGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.